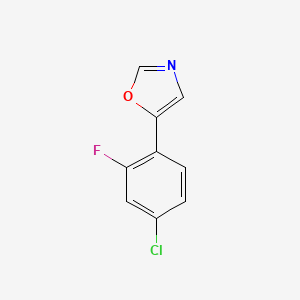

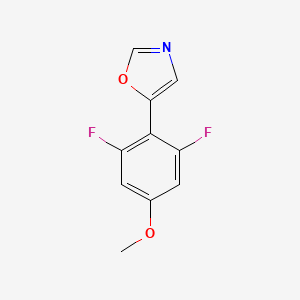

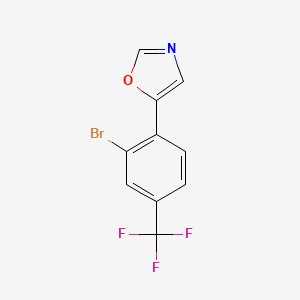

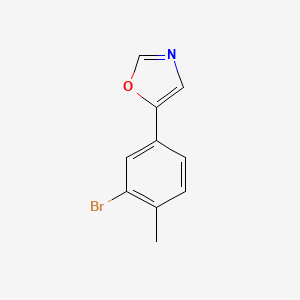

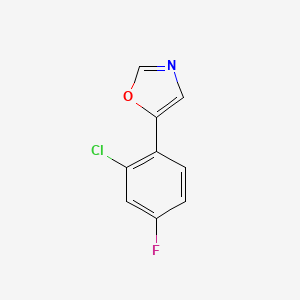

5-(2-Chloro-4-fluorophenyl)-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide involves nucleophilic substitution of bromo derivatives with various substituted thiophenols . Another method involves reacting 2-chloro-4-fluorophenol with ethyl chlorocarbonate in an aqueous solvent .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been used in the synthesis of sulfide and sulfone derivatives, which have shown significant antimicrobial activity . These derivatives have been tested against Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as Aspergillus niger and Candida albicans fungi .

Pharmacological Applications

Sulfides and sulfones derived from the compound have gained importance due to their potential as synthetic intermediates for the production of a wide range of pharmacologically active molecules . They often perform a major function as therapeutic agents such as anti-ulcer (proton pump inhibitor), antibacterial, antifungal, anti-atherosclerotic, antihypertensive, and cardiotonic agents, as well as psychotonics and vasodilators .

Inhibitors of Kynurenine Aminotransferase II

Derivatives of the compound have been predicted as new potential irreversible inhibitors of kynurenine aminotransferase II . This enzyme is involved in the formation of kynurenic acid, a neuroprotective metabolite of tryptophan . High brain levels of kynurenic acid are associated with cognitive deficit and with the pathophysiology of schizophrenia .

Synthesis of Heterocyclic Amino Ketones

The compound has been used in the synthesis of thiazole and triazole-based amino ketones . These amino ketones have shown sub-micromolar inhibitory activity, with 2-alaninoyl-5-(4-fluorophenyl)thiazole having an IC50 of 0.097 µM .

Suzuki Coupling

The compound has been used in the Suzuki coupling of 5-bromothiazole and 2-chloro-4-fluorophenyl boronic acid . This reaction is a key step in the synthesis of various biologically active compounds .

Synthesis of Decorated Diazines

The compound can potentially be used in the synthesis of decorated diazines . These diazines are pharmacologically active and have various clinical applications .

Wirkmechanismus

Target of Action

The primary target of 5-(2-Chloro-4-fluorophenyl)-oxazole is the Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Mode of Action

5-(2-Chloro-4-fluorophenyl)-oxazole, also known as CLI-095, is a small-molecule inhibitor of TLR4 signaling. It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, CLI-095 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .

Result of Action

The inhibition of TLR4 signaling by 5-(2-Chloro-4-fluorophenyl)-oxazole can lead to a reduction in the production of pro-inflammatory cytokines and chemokines . This can potentially reduce inflammatory responses in various disease models .

Eigenschaften

IUPAC Name |

5-(2-chloro-4-fluorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBSWTSHTDAPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-4-fluorophenyl)-oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.